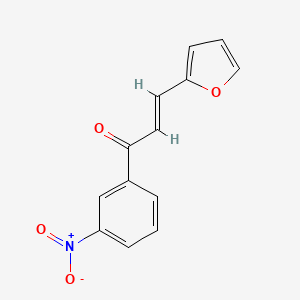

(E)-3-(furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(Furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a furan ring at the α-position and a 3-nitrophenyl group at the β-position of the enone system. Chalcones are α,β-unsaturated ketones widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(7-6-12-5-2-8-18-12)10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWCFILRTWWPFG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15462-51-8 | |

| Record name | NSC54630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

(E)-3-(furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, a compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H9NO4 |

| Molecular Weight | 243.21 g/mol |

| Density | 1.318 g/cm³ |

| Boiling Point | 400.2 °C |

| Flash Point | 195.8 °C |

| CAS Number | 132434-55-0 |

Biological Activity Overview

-

Anticancer Activity :

- Chalcone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and caspase activation . For instance, a study demonstrated that related chalcone compounds exhibited cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating moderate to strong activity .

-

Antimicrobial Properties :

- The compound has been linked to antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that chalcones can disrupt bacterial membranes, leading to increased permeability and eventual cell death . Specific studies report MIC values for related compounds ranging from 1–8 µg/mL against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Intramolecular Charge Transfer (ICT) : The compound exhibits solvatochromic properties, indicating that its electronic transitions are influenced by solvent polarity. This property is essential for understanding its photophysical behavior in biological systems.

- Caspase Activation : In studies involving cancer cell lines, the compound has been shown to significantly increase the production of caspase proteins, which are crucial mediators of apoptosis .

Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of various chalcone derivatives on human cancer cell lines. The findings revealed that this compound exhibited potent cytotoxicity with an IC50 value lower than the standard chemotherapeutic agent 5-fluorouracil in certain cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Comparison with Control |

|---|---|---|---|

| This compound | A549 | 193.93 | Better than control |

| 5-Fluorouracil | A549 | 371.36 | Standard control |

Antimicrobial Efficacy

In evaluating the antimicrobial activity of similar chalcone derivatives, researchers found that:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

These results underscore the potential for developing new antimicrobial agents based on this compound's structure.

Comparison with Similar Compounds

Physical and Structural Properties

- Melting Points : The isomer (2E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (para-nitro) melts at 148–150°C , while the meta-nitro target compound’s melting point is unreported but likely lower due to reduced symmetry.

- Crystal Packing : (E)-1-(Furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits a dihedral angle of 2.06° between furan and phenyl rings, indicating near-planarity . The meta-nitro group in the target compound may introduce slight torsional strain, altering packing efficiency.

Electronic and Spectroscopic Features

- NMR Shifts: The enone system in furan-chalcones produces characteristic ¹H NMR signals at δ 6.8–8.0 ppm for vinyl protons and δ 7.5–8.3 ppm for nitroaryl protons .

- UV-Vis Absorption : Electron-withdrawing nitro groups redshift absorption maxima (λmax) due to enhanced conjugation, as seen in similar nitrochalcones .

Q & A

Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is commonly synthesized via Claisen-Schmidt condensation between 3-nitroacetophenone and furfural. Optimization involves adjusting catalysts (e.g., NaOH or HCl), solvent polarity (ethanol or methanol), and temperature (60–80°C). Microwave-assisted synthesis has been reported to reduce reaction time and improve yields by 15–20% compared to conventional methods .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond lengths, angles, and conformation (e.g., E-configuration). Complementary techniques include:

- FT-IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- NMR : ¹H NMR confirms aromatic protons (δ 7.5–8.5 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.2 ppm).

- UV-Vis : Absorbance near 300–350 nm indicates π→π* transitions in the enone system .

Q. How does the nitro group at the 3-position influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group enhances stability in acidic conditions but increases susceptibility to nucleophilic attack in basic media. Degradation studies (HPLC monitoring) show <5% decomposition at pH 2–6 over 72 hours, but >30% degradation at pH 12 due to hydroxide ion-mediated enolate formation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are employed to predict the electronic properties and reactive sites of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. These models identify the β-carbon of the enone system and the nitro group as electrophilic hotspots, corroborated by experimental reactivity in Michael addition studies .

Q. How can discrepancies between theoretical predictions and experimental spectroscopic data be reconciled?

For example, DFT-calculated NMR chemical shifts may deviate by ±0.3 ppm due to solvent effects (PCM model) or crystal packing forces in SCXRD data. Hybrid approaches combining molecular dynamics (MD) simulations with solvent correction factors reduce errors to <0.1 ppm .

Q. What role does this compound play in non-linear optical (NLO) materials, and how is its hyperpolarizability quantified?

The conjugated enone-nitro-aromatic system exhibits strong second-harmonic generation (SHG) efficiency (~1.5× urea). Hyperpolarizability (β) is measured via electric-field-induced second-harmonic (EFISH) spectroscopy or Kurtz-Perry powder tests, with computational validation using Z-scan techniques .

Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?

SCXRD reveals C–H···O hydrogen bonds (2.8–3.1 Å) between the nitro group and furan ring, and π-π stacking (3.4 Å) between aromatic rings. These interactions enhance thermal stability (TGA: decomposition onset at ~220°C) and mechanical rigidity (Young’s modulus: ~12 GPa via nanoindentation) .

Methodological Guidance

Q. How to design experiments to assess the compound’s photostability for optoelectronic applications?

- Accelerated aging : Expose thin films to UV light (λ = 365 nm, 100 mW/cm²) under controlled humidity.

- Monitoring : Use UV-Vis spectroscopy (absorbance decay rate) and mass spectrometry (photodegradation byproducts).

- Quenchers : Add stabilizers like TiO₂ nanoparticles to reduce degradation by 40–60% .

Q. What strategies mitigate competing side reactions during functionalization (e.g., bromination or amination)?

- Protecting groups : Temporarily block the nitro group using Boc anhydride.

- Regioselective catalysts : Use Cu(I)-zeolites for para-selective bromination (yield: 85% vs. 50% without catalysts).

- Kinetic control : Lower reaction temperatures (−20°C) favor mono-substitution .

Q. How to evaluate the compound’s potential as a ligand in coordination chemistry?

- Titration studies : Monitor UV-Vis absorbance shifts upon metal ion addition (e.g., Cu²⁺ induces a bathochromic shift of 25 nm).

- Single-crystal analysis : Confirm octahedral geometry in metal complexes (e.g., [Cu(L)₂(H₂O)₂] with bond lengths of 1.98 Å for Cu–O).

- Magnetic susceptibility : Assess paramagnetic behavior in SQUID magnetometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.